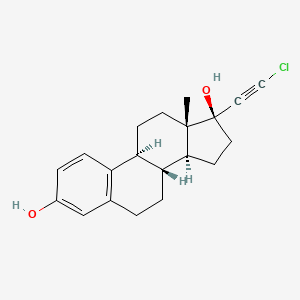

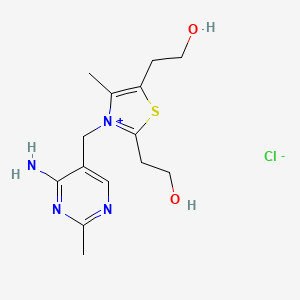

Epigallocatechin 3,5-digallate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigallocatechin 3,5-Digallate is a catechin.

Epigallocatechin 3, 5, -di-O-gallate, also known as 3, 5-di-O-galloylepigallocatechin, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Epigallocatechin 3, 5, -di-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin 3, 5, -di-O-gallate is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin 3, 5, -di-O-gallate can be found in tea. This makes epigallocatechin 3, 5, -di-O-gallate a potential biomarker for the consumption of this food product.

Scientific Research Applications

Inhibition of Pancreatic Lipase : Epigallocatechin 3,5-digallate has been found to inhibit pancreatic lipase, an enzyme crucial for lipid absorption in the gut. This suggests potential applications in managing lipid digestion and absorption (Nakai et al., 2005).

Antiviral Properties : Studies have shown that tea polyphenols, including epigallocatechin gallate and theaflavin digallate, inhibit the infectivity of influenza viruses by blocking virus adsorption to cells. This indicates potential for antiviral applications (Nakayama et al., 1993).

Anticancer Effects : Research has demonstrated that tea polyphenols can induce apoptosis in human colon cancer cells. This points towards a role for these compounds, including epigallocatechin 3,5-digallate, in cancer therapy or prevention (Hibasami et al., 2004).

Antibacterial Activity : Tea extracts and catechins, such as epigallocatechin gallate and theaflavin digallate, have shown antibacterial and bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, suggesting their use as potential antimicrobial agents (Toda et al., 1991).

Antioxidant Properties : Epigallocatechin 3,5-digallate has been identified as a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. This property is significant for applications in health, wellness, and possibly in managing certain diseases (Chen & Ho, 1995).

properties

CAS RN |

37484-73-4 |

|---|---|

Product Name |

Epigallocatechin 3,5-digallate |

Molecular Formula |

C29H22O15 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |

InChI Key |

RKUDRJTZBDEGNP-YIXXDRMTSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)

![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)

![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)